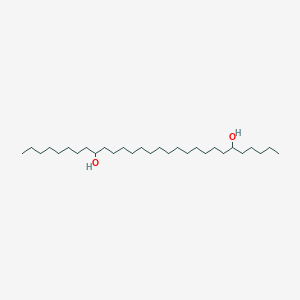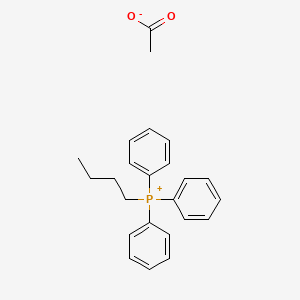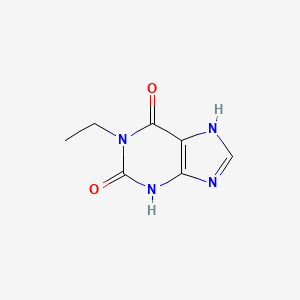
1-ethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 7-ethyltheophylline, is a derivative of theophylline. This compound belongs to the xanthine family, which is characterized by a purine base structure. It has a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . The compound is known for its pharmacological properties, particularly in the treatment of respiratory diseases.
准备方法
The synthesis of 1-ethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline. One common method is the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound in studies of purine chemistry and xanthine derivatives.
Biology: The compound is studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: It has potential therapeutic applications in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties.
作用机制
The mechanism of action of 1-ethyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, thereby aiding in the treatment of respiratory conditions . The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
相似化合物的比较
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione is similar to other xanthine derivatives such as:
Theophylline: Used primarily as a bronchodilator.
Caffeine: Known for its stimulant effects.
属性
CAS 编号 |
104285-81-6 |
|---|---|
分子式 |
C7H8N4O2 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
1-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-6(12)4-5(9-3-8-4)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,13) |
InChI 键 |
KKWIVMCCCHOXGV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(NC1=O)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


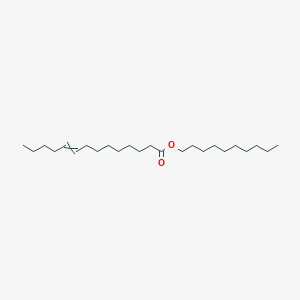
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
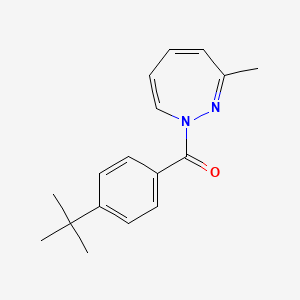
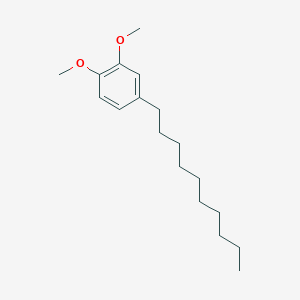
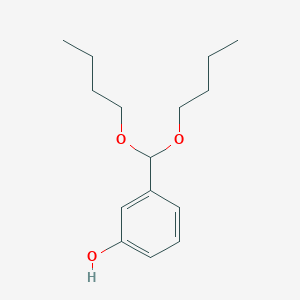
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
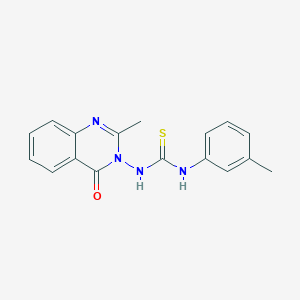

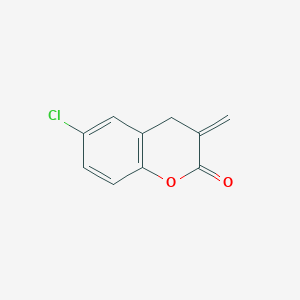
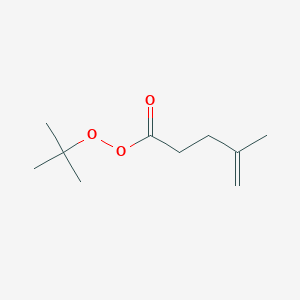
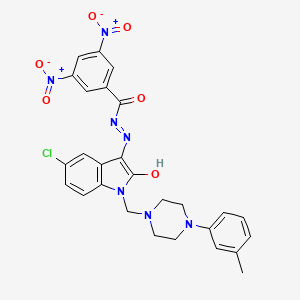
arsanium bromide](/img/structure/B14342323.png)
